molecular formula C11H12O2 B8312811 5-Methyl-4-phenyloxolane-2-one

5-Methyl-4-phenyloxolane-2-one

Cat. No.: B8312811
M. Wt: 176.21 g/mol
InChI Key: LMYWXQHRZMMHQD-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyloxolane-2-one is a γ-valerolactone derivative featuring a five-membered lactone ring (oxolane-2-one) with a methyl group at position 5 and a phenyl group at position 4. Its IUPAC name is 4-phenyl-5-methyloxolan-2-one, and its molecular formula is $ \text{C}{12}\text{H}{12}\text{O}_2 $. This compound is of interest in organic synthesis and pharmaceutical research due to its lactone scaffold, which is a common motif in bioactive molecules.

Synthesis typically involves cyclization of substituted hydroxy acids or intramolecular esterification. Applications include its use as a chiral building block in asymmetric synthesis and as a precursor for drug candidates targeting neurological or metabolic disorders.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-methyl-4-phenyloxolan-2-one

InChI

InChI=1S/C11H12O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

LMYWXQHRZMMHQD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The structural analog 5-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (IUPAC name, ) shares the γ-valerolactone core but differs in substituents. Key distinctions include:

  • Position 5 substituent : The target compound has a methyl group, while the analog features a benzyl group substituted with a hydroxyl (-OH) and methoxy (-OCH$_3$) group at the phenyl ring’s 4- and 3-positions, respectively.
  • Electronic effects: The hydroxyl and methoxy groups in the analog introduce polarity and hydrogen-bonding capacity, unlike the nonpolar methyl and phenyl groups in the target compound.

Physical and Chemical Properties

Property 5-Methyl-4-phenyloxolane-2-one 5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Molecular Formula $ \text{C}{12}\text{H}{12}\text{O}_2 $ $ \text{C}{13}\text{H}{14}\text{O}_4 $
Molecular Weight (g/mol) 188.22 246.25
Predicted LogP (lipophilicity) ~2.1 (moderate) ~1.3 (lower due to polar groups)
Solubility in Water Low (hydrophobic) Moderate (enhanced by -OH/-OCH$_3$)
Melting Point Not reported Likely higher (polar interactions)

Key Observations :

  • The analog’s hydroxyl and methoxy groups reduce lipophilicity (LogP) and increase water solubility compared to the target compound .

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